molecular formula C22H25N3O4 B6543418 N-[4-({2-[2-(4-methoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide CAS No. 1040673-57-1

N-[4-({2-[2-(4-methoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide

Cat. No.: B6543418
CAS No.: 1040673-57-1
M. Wt: 395.5 g/mol
InChI Key: BWRCNJUCCUUZEU-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-Methoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-methoxyphenylacetamido group and a carbamoyl-linked ethyl chain. Its structure integrates a cyclopropanecarboxamide core, which is known to confer conformational rigidity and metabolic stability in medicinal chemistry applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-19-10-2-15(3-11-19)14-20(26)23-12-13-24-21(27)16-6-8-18(9-7-16)25-22(28)17-4-5-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCNJUCCUUZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Stereochemical Control: The compound from exhibits a high diastereomer ratio (23:1), indicating efficient stereochemical control during synthesis .
  • Substituent Diversity: The target compound’s 4-methoxyphenylacetamido group distinguishes it from ’s simpler acetylamino derivative and ’s thiazole-containing analog.
  • Lipophilicity : ’s compound has a LogD of 1.45, suggesting moderate lipophilicity, which may correlate with improved membrane permeability compared to more polar analogs .

Functional Group Impact on Pharmacological Properties

  • Cyclopropanecarboxamide Core : Present in all compounds, this group enhances metabolic stability by resisting cytochrome P450-mediated oxidation.
  • 4-Methoxyphenyl vs. Thiazole Moieties : The 4-methoxyphenyl group in the target compound and ’s analog may enhance binding to aromatic residues in hydrophobic pockets, whereas ’s thiazole ring could facilitate π-π stacking or metal coordination .

Methodological Insights for Binding Affinity Prediction

The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen-bond networks in estimating binding affinities . While direct docking data for the target compound are unavailable, its structural features (e.g., 4-methoxyphenyl hydrophobicity, carbamoyl hydrogen-bond donors) align with motifs that enhance binding in similar systems.

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